Product packaging for O-(2-(Vinyloxy)ethyl)hydroxylamine(Cat. No.:CAS No. 391212-29-6)

O-(2-(Vinyloxy)ethyl)hydroxylamine

Cat. No.: B1323393
CAS No.: 391212-29-6
M. Wt: 103.12 g/mol
InChI Key: XZTSFVPMMQNIAJ-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of O-Substituted Hydroxylamines and Vinyl Ethers

O-substituted hydroxylamines are a class of compounds that have shown remarkable potential as reagents in a variety of chemical transformations. rsc.orgrsc.org They can act as electrophilic aminating agents, facilitating the formation of carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds. rsc.orgresearchgate.net This reactivity is crucial for the synthesis of diverse nitrogen-containing molecules, including heterocycles. rsc.org The introduction of substituents on the oxygen atom allows for the fine-tuning of the reagent's reactivity and selectivity. rsc.orgrsc.org

Vinyl ethers, on the other hand, are known for the reactivity of their electron-rich carbon-carbon double bond. academie-sciences.fr They readily participate in reactions such as Diels-Alder cycloadditions and Claisen rearrangements. academie-sciences.frresearchgate.net The synthesis of vinyl ethers can be achieved through various methods, including elimination reactions and the addition of alcohols to alkynes. researchgate.net The combination of a hydroxylamine (B1172632) and a vinyl ether within the same molecule, as seen in O-(2-(Vinyloxy)ethyl)hydroxylamine, creates a powerful synthetic tool with a diverse range of potential reactions.

Significance as a Bifunctional Organic Building Block in Contemporary Chemical Synthesis

The dual functionality of this compound is the cornerstone of its significance in modern chemical synthesis. The hydroxylamine group can act as a nucleophile, enabling reactions like condensation with carbonyl compounds to form oximes. smolecule.com This is a key step in the construction of more complex molecules. smolecule.com

Simultaneously, the vinyl ether group can undergo a variety of transformations. Its ability to participate in nucleophilic substitution and addition reactions adds to the compound's versatility. This bifunctional nature allows for the creation of nitrogen-enriched compounds with high regio-, chemo-, and stereoselectivity. smolecule.com

A notable synthesis of this compound starts from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. chemicalbook.com This starting material is treated with methylhydrazine in dichloromethane (B109758) at room temperature. chemicalbook.com The reaction mixture is then processed to yield this compound as a yellow oil in approximately 76% yield. smolecule.comchemicalbook.com

Table 1: Synthesis of this compound

Parameter Details
Starting Material 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
Reagent Methylhydrazine
Solvent Dichloromethane
Temperature Room temperature
Reaction Time 1 hour
Yield 76%
Final Product Yellow oil

Data sourced from ChemicalBook and Smolecule. smolecule.comchemicalbook.com

Current Research Landscape and Emerging Scientific Interest in the Compound

The scientific community's interest in this compound is on the rise, primarily driven by its application as a pharmaceutical intermediate. chemicalbook.comprotheragen.aiechemi.com It is a key component in the synthesis of antitumor agents like Selumetinib and Binimetinib. chemicalbook.com Research has shown that derivatives of this compound can inhibit certain kinases involved in cancer progression.

The compound's ability to act as a nucleophile makes it valuable for creating nitrogen-rich molecules, which are a common feature in many biologically active compounds. Its reactivity allows for various chemical transformations, including oxidation to form oximes and reduction to form amines. The vinyl ether group also allows for participation in nucleophilic substitution reactions.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
Boiling Point 60-65 °C at 20 Torr
Density 0.972 g/cm³
Purity Typically 97-99%

Data sourced from multiple chemical suppliers and databases. smolecule.comprotheragen.aichemicalbook.comachemblock.commoldb.com

The ongoing research into this compound and its derivatives is expected to uncover new applications in medicinal chemistry and materials science. Its unique combination of reactive sites ensures its continued importance as a versatile building block for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B1323393 O-(2-(Vinyloxy)ethyl)hydroxylamine CAS No. 391212-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-ethenoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTSFVPMMQNIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619094
Record name O-[2-(Ethenyloxy)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391212-29-6
Record name O-[2-(Ethenyloxy)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-(Vinyloxy)ethyl)hydroxylamine
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Synthetic Methodologies and Pathway Elucidation

Strategies for the O-Alkylation of Hydroxylamines with Vinyloxyethyl Precursors

The introduction of the vinyloxyethyl group onto a hydroxylamine (B1172632) nitrogen is a key transformation in the synthesis of the target compound. This is typically achieved through nucleophilic substitution reactions where a protected hydroxylamine derivative acts as the nucleophile.

A widely cited method for the synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine involves a two-step process starting from 2-(vinyloxy)ethanol (B1195950). ambeed.com The first step is the O-alkylation of N-hydroxyphthalimide with 2-(vinyloxy)ethanol under Mitsunobu conditions, using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (B95107) (THF) to produce the intermediate, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. ambeed.com

In the second step, this phthalimide (B116566) derivative is treated with a hydrazine (B178648) derivative, such as methylhydrazine, in a solvent like dichloromethane (B109758) (DCM). chemicalbook.comsmolecule.com The hydrazine cleaves the phthalimide group, liberating the desired this compound. chemicalbook.comsmolecule.com This reaction is typically stirred at room temperature for about an hour. chemicalbook.com The final product is obtained as a yellow oil after purification. chemicalbook.comsmolecule.com A reported yield for this two-step process is approximately 76%. chemicalbook.comsmolecule.com

Reaction Scheme:

Step 1: 2-(Vinyloxy)ethanol + N-Hydroxyphthalimide + Triphenylphosphine + DEAD → 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

Step 2: 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione + Methylhydrazine → this compound + Phthalhydrazide byproduct

Table 1: Reagents and Conditions for Synthesis via Phthalimide Intermediate
StepStarting MaterialsReagentsSolventTemperatureReaction TimeYield
12-(Vinyloxy)ethanol, N-HydroxyphthalimideTriphenylphosphine, Diethyl azodicarboxylate (DEAD)Tetrahydrofuran (THF)0 - 20°CNot specified61.4% ambeed.com
22-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dioneMethylhydrazine (aqueous solution)Dichloromethane (DCM)Room temperature1 hour chemicalbook.com76% chemicalbook.comsmolecule.com

Alternative approaches to the synthesis of O-substituted hydroxylamines have been explored, which could potentially be adapted for this compound. One such general method involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates, followed by acidic deprotection. organic-chemistry.org This strategy avoids the use of hydrazine. organic-chemistry.org

Another general approach is the direct synthesis from alcohols, which involves their mesylation followed by reaction with tert-butyl N-hydroxycarbamate using a base like DBU, and subsequent deprotection with dry HCl. organic-chemistry.org

For the specific vinyloxyethyl moiety, the synthesis of 2-(vinyloxy)ethanol itself can be achieved by reacting ethylene (B1197577) glycol with acetylene (B1199291) in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. guidechem.com

Catalysis and Reaction Optimization in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the catalytic systems employed and the optimization of reaction conditions to maximize yield and minimize unwanted side reactions.

The formation of vinyl ethers, a key structural feature of the target molecule, can be catalyzed by various metal complexes. Palladium and iridium complexes have been shown to be effective for transvinylation and transetherification reactions. researchgate.netorgsyn.org For instance, an air-stable palladium catalyst generated in situ from palladium(II) acetate (B1210297) and 1,10-phenanthroline (B135089) can catalyze the reaction between ethyl vinyl ether and alcohols to form various vinyl ethers. academie-sciences.fr Iridium-catalyzed processes also provide a versatile route to vinyl ethers. orgsyn.org These catalytic methods offer potential alternatives for the synthesis of the 2-(vinyloxy)ethoxy moiety.

A significant challenge in the synthesis of this compound is the susceptibility of the vinyloxyethyl group to hydrolysis under acidic conditions. Therefore, reaction conditions must be carefully controlled to maintain a neutral or basic environment. The use of anhydrous solvents and inert atmospheres can also help to prevent hydrolysis. ambeed.com

During the synthesis of 2-(vinyloxy)ethanol, controlling the reaction temperature and the flow rate of acetylene is crucial to prevent the formation of byproducts such as ethylene glycol divinyl ether. guidechem.com In the subsequent steps, careful selection of reagents and purification methods is essential to isolate the desired product without degradation.

Advanced Purification Techniques for Synthetic Intermediates and the Final Compound

Purification of the intermediates and the final product is critical to obtain this compound of high purity. Column chromatography is a commonly employed technique. chemicalbook.comsmolecule.com For the final compound, a typical purification involves column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent, with the gradient adjusted to achieve optimal separation. chemicalbook.com

Elucidation of Reactivity Profiles and Mechanistic Pathways

Nucleophilic Character of the O-Substituted Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group (-ONH2) is a key reactive center in O-(2-(vinyloxy)ethyl)hydroxylamine, primarily exhibiting nucleophilic properties. smolecule.com The oxygen atom attached to the nitrogen enhances the nucleophilicity of the nitrogen atom. chemtube3d.com This characteristic drives its participation in several important classes of reactions.

Participation in Nucleophilic Substitution Reactions with Electrophilic Species

The hydroxylamine group in this compound readily acts as a nucleophile, engaging in substitution reactions with various electrophilic compounds. smolecule.com This reactivity allows for the formation of new carbon-nitrogen bonds, a fundamental transformation in the synthesis of nitrogen-containing molecules. The lone pair of electrons on the nitrogen atom initiates the attack on electron-deficient centers, leading to the displacement of a leaving group.

Mechanistically, these reactions often follow a pathway analogous to other nucleophilic substitutions, such as the SN2 mechanism, particularly with alkyl halides. The reaction involves the direct displacement of a halide ion by the nucleophilic nitrogen of the hydroxylamine. The efficiency of these reactions can be influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature.

Formation of Oxime Derivatives via Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydroxylamines, including this compound, is their condensation with aldehydes and ketones to form oximes. smolecule.comresearchgate.net This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step. ic.ac.uk The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ic.ac.uk Subsequent proton transfer and elimination of a water molecule result in the formation of the stable C=N double bond of the oxime. chemtube3d.comic.ac.uk

The formation of oximes from this compound is a versatile and efficient process. smolecule.com The reaction proceeds under mild conditions and is applicable to a wide range of aliphatic and aromatic carbonyl compounds. researchgate.net The resulting oxime products retain the vinyloxyethyl group, making them valuable intermediates for further synthetic modifications. The vinyloxy group, being an electron-donating substituent, can influence the regioselectivity of oxime formation in reactions with unsymmetrical ketones by directing the nucleophilic attack to sterically accessible carbonyl positions.

Table 1: Reactivity of the Hydroxylamine Moiety

Reaction Type Reactant Product Key Features
Nucleophilic Substitution Electrophiles (e.g., alkyl halides) N-substituted hydroxylamine derivatives Formation of C-N bonds.
Condensation Aldehydes, Ketones Oximes Formation of a C=N double bond; elimination of water. smolecule.comic.ac.uk

Reactivity of the Vinyloxyethyl Functional Group

The vinyl ether functionality (CH2=CH-O-) in this compound provides a second site of reactivity, distinct from the hydroxylamine moiety. This group is susceptible to addition reactions and can participate in polymerization processes.

Investigation of Addition Reactions Across the Vinyl Ether Double Bond

The carbon-carbon double bond in the vinyl ether group is electron-rich due to the electron-donating nature of the adjacent oxygen atom. This makes it susceptible to electrophilic addition reactions. For instance, in the presence of an acid catalyst, alcohols can add across the double bond to form acetals. Similarly, other electrophiles can react with the vinyl ether, leading to a variety of functionalized products. These reactions typically proceed via a carbocationic intermediate, which is stabilized by the adjacent oxygen atom.

Exploration of Polymerization Mechanisms and Kinetics Involving the Vinyloxyethyl Group

The vinyloxyethyl group of this compound can undergo polymerization, a process of significant interest for the development of new materials. The polymerization of vinyl ethers is typically initiated by cationic initiators. The mechanism involves the formation of a carbocationic propagating species that adds to successive monomer units.

Living cationic polymerization of vinyl ether monomers has been successfully achieved, allowing for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. rsc.org For example, the polymerization of 2-(vinyloxy)ethyl soyate, a monomer structurally similar to the vinyloxyethyl portion of the title compound, has been shown to proceed in a living manner. rsc.org This suggests that this compound could be a valuable monomer for creating functional polymers. The kinetics of such polymerizations are typically first-order with respect to the monomer concentration, and the polymer molecular weight increases linearly with monomer conversion. rsc.org

The rate of polymerization and the properties of the resulting polymer can be influenced by various factors, including the choice of initiator, solvent, and temperature. For instance, studies on the radical polymerization of other vinyl monomers have shown that the propagation rate coefficient can be significantly affected by the solvent system. rsc.org

Studies on Nucleophilic Substitution at the Vinyloxyethyl Group

While less common than addition reactions, the vinyl ether group can also be involved in nucleophilic substitution reactions under specific conditions. These reactions often require activation of the vinyl group, for example, through protonation or coordination to a metal center. Once activated, the vinyloxy group can be displaced by a nucleophile. This type of reactivity further expands the synthetic utility of this compound, allowing for the introduction of a wider range of functional groups.

Table 2: Reactivity of the Vinyloxyethyl Group

Reaction Type Reactant/Conditions Product/Outcome Key Features
Electrophilic Addition Alcohols, Acids Acetals, other addition products Proceeds via a stabilized carbocation intermediate.
Cationic Polymerization Cationic initiators Polymers Formation of a carbocationic propagating species. rsc.org
Nucleophilic Substitution Nucleophiles (with activation) Substituted products Requires activation of the vinyl group.

Redox Chemistry of this compound

The redox behavior of this compound is a critical aspect of its chemical reactivity, allowing for its transformation into various valuable synthetic intermediates. The presence of both a hydroxylamine moiety and a vinyl ether group within the same molecule imparts a unique reactivity profile, enabling both oxidative and reductive pathways.

Oxidative Pathways Leading to Oximes and Nitrones

The hydroxylamine functional group in this compound can be oxidized to form the corresponding oximes or further to nitrones. smolecule.com This transformation is a common reaction for hydroxylamines and is a key step in various synthetic applications. wikipedia.orgchimia.ch The general mechanism for the oxidation of hydroxylamines often involves the formation of a radical intermediate. rsc.org For instance, the oxidation of hydroxylamine itself by ferricyanide (B76249) proceeds through a radical mechanism. rsc.org In the context of this compound, oxidation would likely proceed through a similar pathway, where an oxidizing agent abstracts a hydrogen atom from the hydroxylamine nitrogen, leading to a nitrogen-centered radical. This radical can then be further oxidized to a nitroso intermediate, which rapidly tautomerizes to the more stable oxime.

Common oxidizing agents used for this transformation include sodium hypochlorite (B82951) (NaOCl) and manganese dioxide (MnO2). chimia.ch The choice of oxidant can influence the reaction's selectivity and yield. For example, in the oxidation of N,N-disubstituted hydroxylamines, MnO2 has been shown to provide good yields and regioselectivity, favoring the formation of one regioisomeric nitrone over another. chimia.ch While specific studies on this compound are not extensively detailed in the provided results, the general principles of hydroxylamine oxidation are applicable. The reaction of this compound with an aldehyde or ketone results in the formation of an oxime, a reaction useful in the purification of carbonyl compounds. wikipedia.org

Table 1: Oxidizing Agents for Hydroxylamine Transformation

Oxidizing Agent Typical Products Mechanistic Notes
Sodium Hypochlorite (NaOCl) Oximes, Nitrones Inexpensive and safe oxidant, byproduct is sodium chloride. chimia.ch
Manganese Dioxide (MnO2) Nitrones Offers good yields and regioselectivity in the oxidation of N,N-disubstituted hydroxylamines. chimia.ch
Ferricyanide Dimerized products/further oxidation products Proceeds via a radical intermediate (NH3O·). rsc.org
o-Iodoxybenzoic acid (IBX) Nitrones Efficient for the oxidation of N,N-disubstituted hydroxylamines. chimia.ch

Reductive Transformations to Corresponding Amines

The reduction of the hydroxylamine group in this compound yields the corresponding primary amine, 2-(vinyloxy)ethanamine. smolecule.com This transformation is a fundamental process in organic synthesis, providing access to amine-containing molecules. The reduction of oxime ethers, which are structurally related to O-substituted hydroxylamines, is a well-established method for synthesizing N,O-disubstituted hydroxylamines, highlighting the general susceptibility of the N-O bond to cleavage under reductive conditions. nih.gov

Various reducing agents can be employed for this purpose. While specific reagents for this compound were not detailed in the search results, common reducing agents for hydroxylamines and their derivatives include lithium aluminium hydride (LiAlH4) and catalytic hydrogenation. smolecule.com For instance, the reduction of O-acyl N,N-disubstituted hydroxylamines can be achieved using diisobutylaluminum hydride (DIBAL) followed by triethylsilane and a Lewis acid. acs.org The choice of reducing agent is crucial to ensure the selective reduction of the hydroxylamine moiety without affecting the vinyl ether group. The vinyl ether group's susceptibility to acidic cleavage means that acidic reduction conditions must be carefully controlled. rsc.org

The mechanism of reduction often involves nucleophilic attack by a hydride source at the nitrogen or oxygen atom, followed by cleavage of the N-O bond. In catalytic hydrogenation, the molecule is adsorbed onto the catalyst surface, and hydrogen atoms are added across the N-O bond.

Table 2: Common Reducing Agents for Hydroxylamine Derivatives

Reducing Agent Typical Substrates Notes
Lithium Aluminium Hydride (LiAlH4) Oximes, hydroxylamines A powerful, non-selective reducing agent. smolecule.com
Catalytic Hydrogenation (e.g., H2/Pd) Oximes, hydroxylamines Can be selective depending on the catalyst and conditions.
Diisobutylaluminum Hydride (DIBAL) O-acyl N,N-disubstituted hydroxylamines Used for partial reduction. acs.org
Triethylsilane/Lewis Acid O-(1-acyloxyalkyl)hydroxylamines Used for the reduction of acyloxyalkyl hydroxylamines. acs.org

Comparative Reactivity Studies with Structurally Analogous Hydroxylamines and Vinyl Ethers

The reactivity of this compound is best understood by comparing it to structurally similar molecules, namely other hydroxylamines and vinyl ethers.

Comparison with other Hydroxylamines:

The reactivity of the hydroxylamine group is influenced by the nature of the substituent on the oxygen atom. In this compound, the O-substituent is the 2-(vinyloxy)ethyl group. Compared to a simple O-alkylhydroxylamine like O-methylhydroxylamine, the vinyloxy group can exert an electronic influence. The stability of this compound under oxidative conditions is reportedly superior to that of O-methylhydroxylamine due to the electron-withdrawing nature of the vinyloxy group.

In contrast, O-arylhydroxylamines, such as O-(2,4-dinitrophenyl)hydroxylamine, have significantly different redox potentials due to the strongly electron-withdrawing aryl group. Vinyloxy derivatives generally exhibit lower redox potentials than their O-aryl counterparts. The method of synthesis for O-alkylhydroxylamines often involves the O-alkylation of N-protected hydroxylamine derivatives, followed by deprotection, which can be a multi-step process. organic-chemistry.org

Comparison with other Vinyl Ethers:

The vinyl ether moiety in this compound is susceptible to reactions typical of this functional group, most notably acid-catalyzed hydrolysis and electrophilic addition. rsc.org The reactivity of alkyl vinyl ethers in acid-catalyzed hydrolysis follows the order R = But > Pri > Et > Me, suggesting that steric and electronic effects of the alkyl group play a significant role. rsc.org In comparison to alkyl aryl ethers, where resonance effects of the alkoxy group are dominant, the reactivity of alkyl vinyl ethers is thought to be governed more by ground-state strain effects. rsc.org

The vinyl group in this compound makes it a candidate for polymerization reactions and wikipedia.orgwikipedia.org-sigmatropic rearrangements like the Claisen rearrangement, a reaction characteristic of allyl vinyl ethers. fiveable.me However, unlike vinylic halides, which are generally unreactive in SN1 and SN2 reactions due to the instability of the vinyl cation and electron repulsion from the pi-electron cloud, the vinyl ether in this compound is activated towards electrophilic attack. youtube.com The ether oxygen can donate electron density to the double bond, making it more nucleophilic. Ethers, in general, are relatively unreactive under neutral or basic conditions but can be cleaved under strongly acidic conditions. youtube.com

Advanced Applications in Contemporary Chemical Science

Strategic Utility in Complex Organic Synthesis

The structural attributes of O-(2-(Vinyloxy)ethyl)hydroxylamine make it a powerful tool for synthetic chemists. It serves as a key building block, facilitating the assembly of complex molecules with high degrees of control and efficiency. Its utility stems from its predictable reactivity and its ability to introduce nitrogen-containing functionalities, which are ubiquitous in biologically active compounds and functional materials.

This compound is classified as an O-protected, NH-free hydroxylamine (B1172632) derivative, a class of compounds that has been extensively evaluated for the construction of nitrogen-enriched molecular architectures. smolecule.com The presence of the hydroxylamine group provides a potent nucleophilic center, enabling the formation of a variety of nitrogen-containing structures such as primary amines, amides, and N-heterocycles. smolecule.com

The dual functionality of the molecule is a key to its synthetic utility. The hydroxylamine group can participate in nucleophilic substitution and condensation reactions, while the vinyl ether moiety can engage in reactions like Michael additions, further expanding its utility in the synthesis of heterocyclic systems. smolecule.com For instance, the reduction of this compound or its derivatives provides a straightforward route to primary amines, which are fundamental building blocks in organic synthesis. smolecule.com This capability allows for the strategic introduction of nitrogen into a wide array of molecular scaffolds.

A significant advantage of using this compound in synthesis is the high level of selectivity that can be achieved. smolecule.com The distinct reactivity of its two functional groups allows for chemoselective transformations, where one part of the molecule reacts while the other remains inert under specific conditions. For example, in reactions with carbonyl compounds, the hydroxylamine group selectively forms oximes at sterically accessible positions, while the vinyl ether group does not react under mild conditions.

The electronic properties of the vinyloxy group also play a crucial role in directing the regioselectivity of certain reactions. As an electron-donating group, it influences the site of nucleophilic attack in addition reactions. This control is critical for the synthesis of specific isomers of complex molecules. While specific examples of stereoselective reactions involving this compound are not extensively detailed in the reviewed literature, the principles of stereoselectivity, where a reaction favors the formation of one stereoisomer over another, are fundamental to its application in synthesizing complex, three-dimensional structures. masterorganicchemistry.comkhanacademy.org The ability to control the spatial arrangement of atoms is paramount in the synthesis of bioactive molecules where specific stereochemistry is often essential for activity.

Table 1: Key Reactions and Selectivity of this compound
Reaction TypeReagents/ConditionsProductsSelectivity Demonstrated
OxidationNaOCl, H₂OOximesChemoselective
ReductionLiAlH₄, THFPrimary AminesChemoselective
Nucleophilic SubstitutionAlkyl halidesSubstituted hydroxylamines-
Michael AdditionActivated alkenesHeterocyclesRegioselective

This table is generated based on data from multiple sources. smolecule.com

Innovations in Pharmaceutical and Medicinal Chemistry

The unique chemical properties of this compound have made it a compound of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the realm of oncology. chemicalbook.comprotheragen.ai

This compound is a valuable intermediate for the synthesis of drugs with therapeutic potential. protheragen.ai Its structure is particularly suited for the creation of nitrogen-containing compounds, which are a cornerstone of modern drug design. The hydroxylamine moiety can be incorporated into larger molecules to modulate their biological activity, solubility, and other pharmacokinetic properties. Its utility as a building block allows medicinal chemists to systematically modify structures to optimize their therapeutic efficacy.

Derivatives of this compound have been investigated for their potential to inhibit specific kinase pathways, such as the MAPK/ERK pathway. This signaling cascade is central to regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. google.com The ability to inhibit key kinases in this pathway, like MEK (MAPK/ERK Kinase), represents a promising strategy for cancer therapy. google.com The synthesis of potent and selective MEK inhibitors often involves the incorporation of specific chemical functionalities, and this compound has been identified as a key precursor in the development of such compounds. smolecule.com

A prominent application of this compound is its role as a pharmaceutical intermediate in the synthesis of established antitumor agents. chemicalbook.com Notably, it is a key component in the preparation of Selumetinib and Binimetinib, both of which are MEK inhibitors used in cancer treatment. chemicalbook.com In the synthesis of Selumetinib, this compound is crucial for introducing the hydroxylamine moiety that is essential for the drug's inhibitory activity against the MEK enzyme. smolecule.com This demonstrates the direct and critical contribution of this compound to the development of modern cancer therapeutics.

Table 2: Application of this compound in Antitumor Agent Synthesis
Antitumor AgentTarget PathwayRole of this compound
SelumetinibMAPK/ERK (MEK inhibitor)Intermediate for introducing the essential hydroxylamine moiety. smolecule.comchemicalbook.com
BinimetinibMAPK/ERK (MEK inhibitor)Pharmaceutical intermediate in its synthesis. chemicalbook.com

This table is compiled from the provided search results.

Contribution to Materials Science and Polymer Chemistry

The dual functionality of this compound makes it a valuable monomer in polymer science. The vinyl ether group is susceptible to polymerization, forming the polymer backbone, while the hydroxylamine group remains as a pendant functional group that can be used for subsequent modifications or to impart specific properties to the final material.

Development of Functional Monomers for Tailored Polymeric Materials

This compound is an exemplary functional monomer for creating polymeric materials with tailored properties. The vinyl ether group can readily undergo cationic polymerization to form a poly(vinyl ether) backbone. This process leaves the hydroxylamine group intact and available for a wide array of post-polymerization modifications.

The presence of the hydroxylamine functionality imparts unique characteristics to the resulting polymer. For instance, polymers bearing hydroxylamine groups can be used in the construction of nitrogen-enriched compounds. smolecule.com The hydroxylamine moiety can undergo various chemical transformations, such as oxidation to form oximes or reduction to form amines, allowing for the synthesis of polymers with diverse chemical and physical properties. Research on similar hydroxy-functional vinyl ethers has shown that they can be copolymerized to create materials with specific thermoresponsive behaviors, such as a lower critical solution temperature (LCST), which are highly desirable for smart materials and biomedical applications. researchgate.net The ability to control the polymer's functionality through this monomer makes it a key component in the design of advanced materials for coatings, adhesives, and drug delivery systems. smolecule.com

Table 1: Polymerization Characteristics and Potential Applications
Monomer FeaturePolymerization MethodPendant Group FunctionalityPotential Polymer Application
Vinyl Ether GroupCationic PolymerizationNucleophilic Reactions, Oxidation, ReductionSmart Coatings, Adhesives
Hydroxylamine GroupPost-Polymerization ModificationSite for Grafting, Cross-linkingBiomedical Materials, Drug Delivery

Investigation in Supramolecular Polymer Networks

Supramolecular polymer networks are held together by dynamic, reversible non-covalent or dynamic covalent bonds. These materials often exhibit unique properties like self-healing and stimuli-responsiveness. illinois.edumdpi.comosti.gov The chemical structure of this compound is well-suited for the creation of such dynamic networks.

The hydroxylamine group can participate in the formation of reversible covalent bonds, such as alkoxyamines. rsc.org Research into dynamic covalent chemistry has shown that networks based on the thermal C-O bond homolysis of alkoxyamines can be reversible and self-healing. rsc.org By polymerizing this compound and then forming cross-links through its pendant hydroxylamine groups, it is possible to create a covalently cross-linked network that remains dynamic. rsc.org This dynamic nature would allow the material to be reprocessed or recycled, a significant advantage over traditional thermoset polymers. While direct research utilizing this compound for this specific purpose is an emerging area, the principles of dynamic covalent chemistry strongly suggest its potential in fabricating the next generation of adaptable and self-healing materials. rsc.orgrsc.org

Role in the Development of Ion-Exchange Resins

Ion-exchange resins are polymers with charged functional groups that can exchange ions with the surrounding solution. ijariit.comwikipedia.org They are critical in water purification, chemical separation, and catalysis. nih.govresearchgate.net While common ion-exchange resins are made from monomers like styrene (B11656) and divinylbenzene, there is significant potential for using functional monomers like this compound to create specialized resins. wikipedia.orgresearchgate.net

A plausible synthetic route would involve two main steps. First, the polymerization of this compound through its vinyl ether group would create a stable polymer backbone. Second, the pendant hydroxylamine groups could be chemically modified to introduce ion-exchange capabilities. For example, research has demonstrated that modifying polyacrylonitrile (B21495) with hydroxylamine can generate amidoxime (B1450833) and hydroxamic acid groups, which are effective chelating sites for metal ions. axborotnoma.uz Poly(hydroxamic acid) resins are known to be excellent chelating ion-exchangers for various transition metals. nih.gov By applying similar chemistry to the polymer derived from this compound, novel ion-exchange resins with high selectivity for specific metal ions could be developed.

Deployment as Biochemical Probes for Biological Systems

The reactivity of the hydroxylamine group makes this compound and its derivatives valuable tools for studying biological systems at the molecular level. They can be used to probe enzyme functions and modulate cellular pathways.

Interrogation of Enzyme Mechanisms and Active Site Dynamics

Understanding how enzymes function is fundamental to biology and medicine. This compound serves as a biochemical probe for investigating enzyme mechanisms. Its utility stems from the nucleophilic nature of the hydroxylamine group, which can interact with and form covalent adducts with specific sites on biological targets, particularly the active sites of enzymes.

Modulation of Biochemical Pathways

Beyond simply probing biological molecules, derivatives of this compound are being actively investigated for their ability to modulate biochemical pathways, particularly those involved in disease. A significant area of this research is in cancer therapy.

Studies have shown that derivatives of this compound can act as inhibitors of key enzymes in cell signaling pathways that control cell proliferation and survival. Specifically, they have been explored for their capacity to inhibit mitogen-activated protein kinase (MAPK) kinases, also known as MEK, which are central components of the MAPK/ERK signaling pathway. This pathway is often hyperactivated in various cancers, and its inhibition is a validated therapeutic strategy. nih.govnih.gov Research has demonstrated that inhibiting the MAPK/ERK pathway can suppress the growth of cancer cells and is a promising approach for developing new anticancer agents. nih.gov The use of this compound as a scaffold for designing such inhibitors highlights its importance in medicinal chemistry and drug discovery. smolecule.comchemicalbook.com

Table 2: Applications as a Biochemical Probe
Application AreaMechanism of ActionTarget ExampleResearch Outcome
Enzyme Mechanism StudiesNucleophilic attack on active site residuesRibonucleotide Reductase (RNR) acs.orgElucidation of catalytic roles and reaction pathways.
Biochemical Pathway ModulationInhibition of key signaling proteinsMAPK/ERK Kinases (MEK) Suppression of cancer cell proliferation. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Modeling of Reaction Mechanisms and Transition States

A detailed computational study modeling the reaction mechanisms and transition states for "O-(2-(Vinyloxy)ethyl)hydroxylamine" has not been identified in the performed searches. Such studies, often employing Density Functional Theory (DFT), would be invaluable for elucidating the pathways of its known transformations, such as its nucleophilic reactions or its oxidation to form oximes. For instance, DFT calculations could map the energy profile of the reaction between the hydroxylamine (B1172632) moiety and a carbonyl compound, identifying the structure and energy of the transition state for oxime formation.

Prediction of Reactivity Patterns and Selectivity

While the reactivity of "this compound" is known empirically to involve its nucleophilic hydroxylamine group and its polymerizable vinyl ether group, specific computational predictions of its reactivity patterns and selectivity are not available in the reviewed literature. smolecule.com Theoretical calculations could, for example, determine the Fukui functions or map the electrostatic potential to predict the most likely sites for electrophilic or nucleophilic attack, thereby explaining the regioselectivity observed in its reactions.

Molecular Dynamics and Docking Studies for Biological Interactions

Given that "this compound" is a building block for bioactive molecules, understanding its potential interactions with biological macromolecules through computational methods is of high interest. chemicalbook.com

Computational Prediction of Ligand-Receptor Binding Affinities

No specific molecular docking or other computational studies aimed at predicting the ligand-receptor binding affinities of "this compound" were found. Such studies would typically involve docking the molecule into the active site of a target protein to predict its binding mode and estimate its binding free energy.

In Silico Assessment of Pharmacokinetic Properties for Pharmaceutical Candidates

A comprehensive in silico assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of "this compound" from dedicated studies is not present in the search results. However, some basic physicochemical properties, which are important for pharmacokinetics, are available from predictive models in large chemical databases.

Predicted PropertyValueSource
XlogP-0.1PubChem
XlogP is a measure of lipophilicity, which influences absorption and distribution.

Theoretical Simulation of Polymerization Behavior and Material Attributes

The presence of the vinyl ether group suggests that "this compound" can undergo polymerization. Theoretical simulations could provide valuable information about this process and the properties of the resulting polymer. However, no specific theoretical simulations on the polymerization of this monomer were found. Molecular dynamics simulations could, in principle, be used to model the chain growth and to predict the physical and mechanical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

Computational Risk Assessment and Hazard Identification of Hydroxylamine Derivatives

Computational, or in silico, toxicology is an essential field for the preliminary assessment of chemical hazards. nih.gov It employs methods like Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of unevaluated chemicals based on the properties of structurally similar compounds. mdpi.comnih.gov For hydroxylamine and its derivatives, which are known to possess a range of biological activities and potential hazards including thermal instability and explosiveness in some cases, computational assessments are particularly valuable. acs.org

Detailed research has focused on computationally predicting the reactivity of hydroxylamine derivatives, which is often linked to their potential toxicity or hazard profile. A key parameter in these studies is the bond dissociation energy (BDE), which is the energy required to break a bond homolytically, forming two radicals. libretexts.org A lower BDE indicates a weaker bond and a higher propensity to form radicals, which can be highly reactive and potentially hazardous in a biological system.

Computational studies, particularly those using Density Functional Theory (DFT), have been employed to calculate the BDE of the N-O or O-H bonds in various hydroxylamine derivatives. nih.govwayne.edu These calculations have revealed critical relationships between molecular structure and radical stability:

Inductive and Resonance Effects: It has been predicted through computational methods that inductive and resonance effects are significant in determining the O–H bond dissociation enthalpies (BDEs) of N-monosubstituted hydroxylamines. acs.org

Substituent Influence: The nature of the substituent groups on the hydroxylamine core dramatically influences the BDE. Electron-donating groups and structures that allow for resonance can stabilize the resulting N-oxyl radical, which lowers the BDE and increases the free-radical scavenging activity. Conversely, electron-withdrawing groups tend to destabilize the radical, increasing the BDE and decreasing this activity. acs.org

Structural Configuration: Studies have shown that hydroxylamines with cyclic aliphatic or aromatic groups tend to exhibit higher radical scavenging activity compared to those with linear aliphatic groups, a difference attributed to the greater stability of the corresponding N-oxyl radicals. acs.org

For this compound specifically, computational methods can predict key physicochemical and reactivity parameters. While a comprehensive computational risk assessment for this specific molecule is not extensively published, its properties can be inferred from the general principles established for other hydroxylamine derivatives. The electronic influence of the vinyloxyethyl group would be a primary determinant of its reactivity profile.

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
ParameterPredicted ValueMethod/Source
Molecular FormulaC4H9NO2PubChem nih.gov
Molecular Weight103.12 g/molPubChem nih.gov
XlogP-0.1PubChemLite (Predicted) uni.lu
Collision Cross Section ([M+H]+)118.3 ŲPubChemLite (Predicted using CCSbase) uni.lu
Collision Cross Section ([M+Na]+)125.8 ŲPubChemLite (Predicted using CCSbase) uni.lu
Table 2: Influence of Substituent Effects on Hydroxylamine Derivative Activity (Based on Computational Studies)
Substituent Type on NitrogenEffect on N-oxyl Radical StabilityEffect on O-H Bond Dissociation Energy (BDE)Resulting Free-Radical Scavenging (FRS) Activity
Electron-Donating GroupsStabilizes radicalDecreaseHigher FRS Activity
Electron-Withdrawing GroupsDestabilizes radicalIncreaseLower FRS Activity
Aromatic/Cyclic Aliphatic GroupsIncreased stabilization (vs. linear)DecreaseHigher FRS Activity
Linear Aliphatic GroupsLess stabilization (vs. cyclic/aromatic)IncreaseLower FRS Activity

Cutting Edge Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of O-(2-(Vinyloxy)ethyl)hydroxylamine. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) reveal the electronic environment of the protons. The spectrum of this compound exhibits characteristic signals that confirm the presence of both the vinyloxy and the ethylhydroxylamine moieties. smolecule.com Key signals include those for the vinyl group protons, typically observed between δ 4.5 and 6.5 ppm, and the hydroxylamine (B1172632) protons, which appear around δ 5.0 to 6.0 ppm. A more specific analysis identifies the vinyl group signal at approximately δ 6.50 ppm, the methylene protons adjacent to the oxygen and nitrogen atoms between δ 3.85–3.93 ppm, and the hydroxylamine protons at δ 5.51 ppm. smolecule.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, confirming the four-carbon backbone and the presence of the vinyl group's sp²-hybridized carbons.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Type Approximate Chemical Shift (δ, ppm)
Vinyl Group (=CH₂) ~4.5 - 6.5
Vinyl Group (=CH-O) ~6.50 smolecule.com
Methylene (-O-CH₂-CH₂-O-) ~3.85 - 3.93 smolecule.com

Advanced Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and formula of this compound and for studying its fragmentation patterns. The compound has a molecular formula of C₄H₉NO₂ and a molecular weight of 103.12 g/mol . smolecule.comnih.govchemicalbook.com

Different ionization techniques can be employed. Electron Ionization (EI) is a "hard" ionization method that causes extensive fragmentation, providing a detailed fingerprint of the molecule. stackexchange.com This fragmentation is predictable and helps in structural elucidation. For this compound, fragmentation would likely involve cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), a common pathway for ethers, and cleavage adjacent to the nitrogen atom, typical for amines. libretexts.org The presence of nitrogen means the molecular ion peak will be at an odd number, in accordance with the nitrogen rule. libretexts.orgwhitman.edu

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. stackexchange.com This is useful for unequivocally determining the molecular mass. whitman.edu Tandem mass spectrometry (MS/MS) can then be used to induce and analyze the fragmentation of the selected molecular ion, providing detailed structural information. stackexchange.com

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₄H₉NO₂ smolecule.comchemicalbook.comcymitquimica.com
Molecular Weight 103.12 g/mol smolecule.comnih.govchemicalbook.com
Exact Mass 103.063328530 Da nih.gov
Expected Molecular Ion [M]⁺• (EI-MS) m/z 103

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to specific bond vibrations. Key peaks include a stretch for the N-H bond in the hydroxylamine group at approximately 3300 cm⁻¹ and a peak for the C=C double bond of the vinyl group around 1600 cm⁻¹.

Raman spectroscopy is a complementary technique that measures scattered light. It is particularly sensitive to non-polar bonds and can provide valuable information about the molecule's symmetry and structure. aps.org While specific Raman data for this compound is not widely published, the technique would be expected to show strong signals for the C=C vinyl stretch and the C-O-C ether backbone. The polarization dependence of Raman spectra can be used to distinguish between different molecular conformations and structures. aps.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Hydroxylamine (-NH₂) N-H Stretch ~3300
Vinyl Group (C=C) C=C Stretch ~1600
C-O-C Ether C-O Stretch ~1100 - 1200
C-H (sp²) C-H Stretch ~3000 - 3100

Chromatographic Separations Coupled with Advanced Detection Methods

Chromatographic techniques are essential for the purification and analytical assessment of this compound. Due to its chemical nature, both gas and liquid chromatography can be effectively utilized.

For purification on a laboratory scale, column chromatography or flash chromatography are commonly employed. nbinno.com A typical method uses a hexane (B92381)/ethyl acetate (B1210297) solvent system as the eluent to separate the compound from reaction byproducts and starting materials. The progress of the separation and the purity of the collected fractions can be monitored by Thin-Layer Chromatography (TLC).

For analytical purposes, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice. HPLC can be used to assess the purity of the compound and monitor for degradation products, such as ethylene (B1197577) glycol derivatives. GC, often coupled with a Mass Selective Detector (GC-MS), provides excellent separation of volatile compounds and allows for their simultaneous identification based on their mass spectra. rsc.orgnih.gov This hyphenated technique is powerful for both qualitative and quantitative analysis of the compound in complex mixtures. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect phase transitions such as melting, boiling, and glass transitions. For this compound, which is a liquid with a reported boiling point of 60-65 °C at 20 Torr, DSC analysis would confirm this boiling point and could be used to study its heat capacity. It would also reveal any other thermal events, such as exothermic decomposition, providing further insight into its stability.

X-ray Diffraction (XRD) for Crystalline Structure Determination of Derivatives

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is a liquid at room temperature, XRD analysis cannot be performed on the compound itself.

However, the technique is invaluable for the structural elucidation of its solid derivatives. When this compound is used as a building block in the synthesis of more complex molecules, such as pharmaceutical agents or metal complexes, these resulting derivatives can often be crystallized. rsc.org Obtaining single crystals of a derivative allows for analysis by single-crystal XRD. This analysis provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and absolute configuration of the synthesized molecule and verifying the incorporation of the O-(2-(vinyloxy)ethyl) moiety into the final structure.

Future Prospects and Emerging Research Frontiers

Novel Synthetic Pathways for Enhancing Efficiency and Sustainability

Table 1: Standard Synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine

ParameterDetails
Starting Material 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
Reagent Methylhydrazine (aqueous solution)
Solvent Dichloromethane (B109758) (DCM)
Reaction Conditions Room temperature, 1 hour
Purification Column chromatography on silica (B1680970) gel
Reported Yield 76%
Data sourced from patent information. smolecule.comchemicalbook.com

Expansion of Catalytic Applications and Cascade Reactions

While this compound is primarily used as a building block, its structural motifs suggest potential roles in catalysis. The hydroxylamine (B1172632) group, for instance, is related to structures like N-hydroxyphthalimide (NHPI), which is a known catalyst for aerobic oxidation reactions. acs.org Future research may explore whether derivatives of this compound can act as catalysts or co-catalysts in specific organic transformations.

Furthermore, the compound is an ideal candidate for designing cascade reactions, where multiple bond-forming events occur in a single pot. For example, an initial reaction involving the hydroxylamine group (e.g., oxime formation) could be followed by a polymerization or cycloaddition reaction at the vinyl ether terminus. Inspired by the Bartoli indole (B1671886) synthesis, which proceeds through an N-aryl-O-vinylhydroxylamine intermediate, researchers are exploring how analogous O-cyclopropyl hydroxylamines can undergo researchgate.netresearchgate.net-sigmatropic rearrangements to form complex N-heterocycles. rsc.org This points to a rich area of exploration for similar cascade transformations starting from this compound.

Integration into Multi-Component Reaction Platforms

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The bifunctional nature of this compound makes it an attractive component for MCRs. For instance, the hydroxylamine moiety can participate in well-known MCRs, such as those forming isoxazole (B147169) heterocycles through condensation with aldehydes and β-oxoesters. ufms.br The vinyl ether group could then serve as a handle for subsequent modifications, or potentially participate directly in more complex, yet-to-be-discovered MCRs. The development of new palladium-catalyzed MCRs could incorporate the vinyl ether and hydroxylamine functionalities to rapidly assemble diverse molecular scaffolds. researchgate.net

Exploration in Targeted Drug Delivery Systems and Diagnostics

The development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs), relies on specialized linkers to attach potent payloads to antibodies. nih.govnih.gov These linkers must be stable in circulation but release the drug under specific conditions within target cells. nih.gov The hydroxylamine group is a known reactive handle for creating cleavable and non-cleavable linkers, often forming stable oxime bonds. wuxiapptec.com

The vinyl ether group on this compound offers a unique opportunity for creating novel linker technologies. For example, it could be used to attach the compound to a polymer backbone, with the hydroxylamine end available for drug conjugation. acs.org This could lead to the development of polymer-drug conjugates with tailored release profiles. The vinyl ether's reactivity also opens the door to creating acid-cleavable linkers, as acetal (B89532) linkages formed from vinyl ethers are known to be labile at low pH, a condition found in tumor microenvironments and endosomes. acs.org This dual functionality could be exploited to create sophisticated, multi-purpose linkers for next-generation ADCs and other targeted therapies. debiopharm.comgoogle.com

Development of Bio-Inspired and Environmentally Benign Materials

The vinyl ether group is a monomer that can undergo cationic polymerization to form poly(vinyl ether)s. This capability positions this compound as a functional monomer for creating novel polymers. The resulting polymers would feature pendant hydroxylamine groups along their backbone, which could be used for further functionalization, such as cross-linking to form hydrogels or attaching bioactive molecules.

There is significant interest in developing degradable vinyl polymers for biomedical applications. scispace.com The incorporation of labile linkages, such as acetals, into the polymer backbone can render them biodegradable. rsc.orgrsc.org Cationic copolymerization of vinyl ethers with aldehydes is one strategy to introduce acid-labile acetal units into a polymer chain, creating materials that degrade under mildly acidic conditions. rsc.org this compound could be integrated into such systems to create functional, degradable biomaterials for applications like tissue engineering scaffolds or controlled-release drug depots. The synthesis of bio-based poly(ether-ester)s is another area of research focused on creating environmentally friendly plastics, and the ether linkage in the target compound aligns with this goal. nih.gov

Synergistic Experimental and Computational Research Paradigms

Modern chemical research increasingly pairs laboratory experiments with computational modeling to accelerate discovery. Density Functional Theory (DFT) is a powerful tool for predicting the reactivity, stability, and electronic properties of molecules. nih.gov Computational studies on hydroxylamine decomposition have provided critical insights into its reaction mechanisms and stability, which is essential for safe handling and process optimization. acs.orgresearchgate.netsci-hub.se

For this compound, DFT calculations can be used to model its behavior in various chemical environments. For example, computational studies can predict the activation barriers for its participation in cycloadditions, MCRs, and polymerization reactions, guiding experimental design. rsc.org DFT can also be used to understand the mechanism of photoinduced rearrangements in related aryl ethers, opening up potential photochemical applications. acs.org By simulating the interaction of this molecule with catalytic surfaces or biological macromolecules, researchers can screen for new applications in catalysis and drug design, creating a synergistic loop where computational predictions are validated by experiment, leading to the more rapid development of new technologies based on this versatile compound.

Q & A

Q. What are the common synthetic routes for O-(2-(vinyloxy)ethyl)hydroxylamine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via O-alkylation of hydroxylamine derivatives using vinyl ether precursors. For example, mercury(II) acetate (Hg(OAc)₂) catalyzes vinyl ether formation between ethyl vinyl ether and alcohols, as seen in analogous vinyloxy compounds like benzyl(2-(vinyloxy)ethyl)sulfane . Reaction optimization (e.g., temperature, catalyst loading, and solvent choice) is critical for minimizing side reactions such as hydrolysis of the vinyl ether group. Purification via flash chromatography is typically required to isolate the product .

Q. How is this compound characterized structurally, and what analytical techniques are essential for verification?

Key characterization methods include:

  • NMR spectroscopy : To confirm the vinyloxy group (δ ~4.5–6.5 ppm for vinyl protons) and hydroxylamine moiety (δ ~5–6 ppm for NH).
  • Mass spectrometry : To validate the molecular formula (e.g., C₄H₉NO₂ for the base compound).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=C vinyl group) . Comparative analysis with structurally similar compounds like O-(2-methoxyethyl)hydroxylamine (CAS 54149-39-2) can aid in spectral interpretation .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to moisture and acidic/basic conditions , which may hydrolyze the vinyl ether or hydroxylamine group. Recommended storage:

  • Short-term : -20°C in anhydrous solvents (e.g., dry DMF or THF).
  • Long-term : -80°C under inert gas (argon/nitrogen) . Degradation products (e.g., ethylene glycol derivatives) should be monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the vinyloxy group influence regioselectivity in this compound’s reactivity with carbonyl compounds?

The vinyloxy group acts as an electron-donating substituent , directing nucleophilic attacks (e.g., oxime formation) to specific sites. For example, in reactions with ketones, the hydroxylamine group selectively forms oximes at sterically accessible carbonyl positions, while the vinyl ether remains inert under mild conditions . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What methodological challenges arise when using this compound in peptide bioconjugation, and how are they addressed?

Challenges include:

  • Competitive side reactions : The hydroxylamine may react with cysteine residues or other nucleophilic amino acids.
  • pH sensitivity : Optimal conjugation occurs at pH 4–6 to protonate the hydroxylamine while avoiding vinyl ether hydrolysis . Solutions involve orthogonal protection strategies , such as introducing the hydroxylamine post-solid-phase peptide synthesis (SPPS) via coupling with bromoacetic acid derivatives .

Q. How does this compound compare to other hydroxylamine derivatives (e.g., O-alkyl or O-aryl variants) in radical scavenging or redox applications?

Comparative studies show:

  • Vinyloxy derivatives exhibit lower redox potentials than O-aryl analogs (e.g., O-(2,4-dinitrophenyl)hydroxylamine), making them less effective radical scavengers but more reactive in nucleophilic additions .
  • Stability under oxidative conditions is superior to O-methylhydroxylamine due to the electron-withdrawing vinyloxy group .

Q. What contradictions exist in reported reaction yields for this compound-mediated oxime ligation, and how can they be resolved?

Discrepancies arise from:

  • Substrate steric hindrance : Bulky ketones/aldehydes reduce yields (e.g., 40–60% for aromatic vs. >80% for aliphatic carbonyls) .
  • Catalyst interference : Residual Hg²⁺ from synthesis can inhibit ligation; chelating agents (e.g., EDTA) improve reproducibility . Systematic screening of reaction parameters (e.g., temperature, catalyst purity) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.